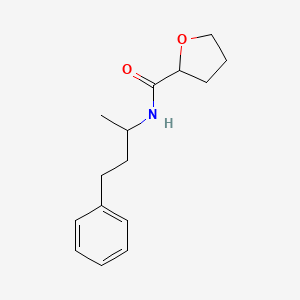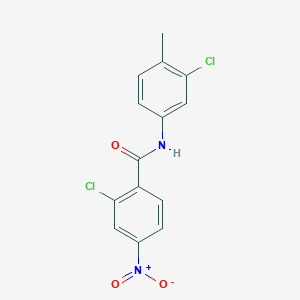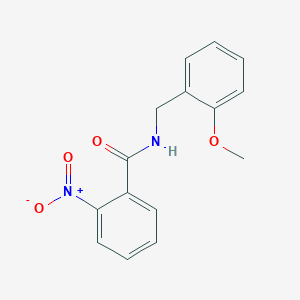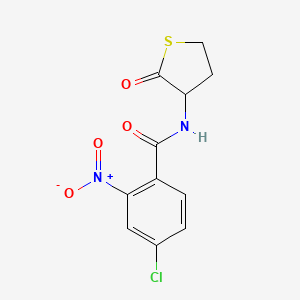![molecular formula C29H24N2O6 B11024178 N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11024178.png)
N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID is a complex organic compound that features an indole group, a chromenone moiety, and a propanoic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the indole and chromenone intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or chromenone moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the indole or chromenone rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMSO, or KMnO4.
Reduction: Reagents such as NaBH4 or LiAlH4.
Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
The compound might exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity profile.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action for (2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like tryptophan or serotonin, which also contain the indole moiety.
Chromenone Derivatives: Compounds such as coumarin or flavonoids, which feature the chromenone structure.
Uniqueness
The uniqueness of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID lies in its combination of indole and chromenone moieties, which could confer unique chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C29H24N2O6 |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
(2S)-3-(1H-indol-3-yl)-2-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C29H24N2O6/c1-17(28(33)31-25(29(34)35)13-19-16-30-24-10-6-5-9-21(19)24)36-20-11-12-22-23(18-7-3-2-4-8-18)15-27(32)37-26(22)14-20/h2-12,14-17,25,30H,13H2,1H3,(H,31,33)(H,34,35)/t17?,25-/m0/s1 |
InChI-Schlüssel |
BAUJIQPZQUOMNX-HHPDBAQJSA-N |
Isomerische SMILES |
CC(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B11024101.png)

![(5Z)-5-(8-chloro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11024106.png)

![trans-4-[({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11024119.png)
![6-(4-chlorophenyl)-2-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B11024127.png)
![2-[acetyl(2-methoxyethyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024135.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024139.png)
![Ethyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B11024147.png)




![N-(4-ethylphenyl)-2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11024190.png)
